molecular formula C14H21ClO6 B14316058 Acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol CAS No. 114239-31-5

Acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol

Cat. No.: B14316058
CAS No.: 114239-31-5
M. Wt: 320.76 g/mol
InChI Key: LYDWRZJLDBOQGY-UHFFFAOYSA-N
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Description

Acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol is an organic compound that features a benzene ring substituted with a tert-butyl group, a chlorine atom, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol typically involves the following steps:

    Formation of the Benzene Ring Substituents: The tert-butyl group and chlorine atom are introduced to the benzene ring through electrophilic aromatic substitution reactions. For instance, tert-butylbenzene can be chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, where the chlorinated tert-butylbenzene is treated with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution and hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.

Properties

CAS No.

114239-31-5

Molecular Formula

C14H21ClO6

Molecular Weight

320.76 g/mol

IUPAC Name

acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol

InChI

InChI=1S/C10H13ClO2.2C2H4O2/c1-10(2,3)6-4-9(13)7(11)5-8(6)12;2*1-2(3)4/h4-5,12-13H,1-3H3;2*1H3,(H,3,4)

InChI Key

LYDWRZJLDBOQGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(C)(C)C1=CC(=C(C=C1O)Cl)O

Origin of Product

United States

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